

Synthesis of Cyclopentadienyl Nickel Nitrosyl from Nickelocene: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickelocen*

Cat. No.: *B1250391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienyl nickel nitrosyl, with the formula $(C_5H_5)Ni(NO)$, is a blood-red, diamagnetic, and volatile organonickel compound.^[1] Its relative air stability makes it a subject of academic interest. This document provides detailed application notes and protocols for the synthesis of cyclopentadienyl nickel nitrosyl from its precursor, **nickelocene**. The compound is noted for its extreme toxicity, comparable to that of nickel tetracarbonyl, and all handling must be performed with appropriate safety precautions in a well-ventilated fume hood.^[1]

Data Presentation

Physical and Spectroscopic Properties

Property	Value	Reference
Chemical Formula	$(C_5H_5)Ni(NO)$	[1]
Molecular Weight	153.79 g/mol	[1]
Appearance	Blood-red liquid	[1]
Melting Point	-41 °C	[1]
Boiling Point	144-145 °C	[1]
Solubility	Insoluble in water; very soluble in organic solvents.	[1]
v(NO) IR Stretching Frequency	~1839 cm^{-1} (for the pentamethylcyclopentadienyl analogue)	

Reaction Conditions for Synthesis

Solvent	Temperature (°C)	Reaction Time (hours)	Purification Method
Toluene	Heated	1	Fractional distillation under reduced pressure
Ethyl Acetate	30	5	Fractional distillation under reduced pressure
Diethyl Ether	20	7	Fractional distillation under reduced pressure
Tetrahydrofuran (THF)	25	6	Fractional distillation under reduced pressure
n-Hexane	Not specified	Not specified	Fractional distillation under reduced pressure

Experimental Protocols

Synthesis of Nickelocene (Precursor)

A common method for the synthesis of **nickelocene** involves the reaction of a nickel(II) salt with sodium cyclopentadienide.

Materials:

- Anhydrous Nickel(II) Chloride (NiCl_2)
- Sodium metal
- Cyclopentadiene (freshly cracked from dicyclopentadiene)
- Tetrahydrofuran (THF), anhydrous

- Standard Schlenk line and glassware

Procedure:

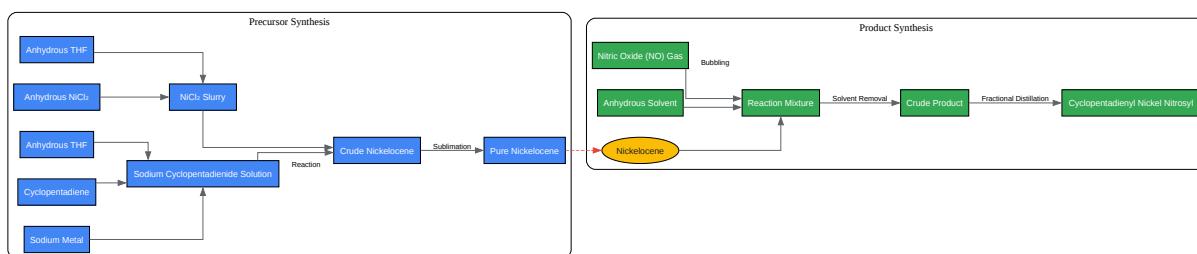
- Preparation of Sodium Cyclopentadienide: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), react sodium metal with freshly cracked cyclopentadiene in anhydrous THF. The reaction is typically stirred at room temperature until all the sodium has reacted, resulting in a solution of sodium cyclopentadienide.
- Reaction with Nickel(II) Chloride: In a separate Schlenk flask, prepare a slurry of anhydrous nickel(II) chloride in anhydrous THF.
- Formation of **Nickelocene**: Slowly add the sodium cyclopentadienide solution to the nickel(II) chloride slurry at room temperature with vigorous stirring. The reaction mixture will typically turn a deep green color, indicating the formation of **nickelocene**.
- Work-up and Purification: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is then purified by sublimation to yield bright green crystals of **nickelocene**.

Synthesis of Cyclopentadienyl Nickel Nitrosyl from Nickelocene

This protocol is a generalized procedure based on common practices in organometallic synthesis and information from patent literature. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

- **Nickelocene** ($\text{Ni}(\text{C}_5\text{H}_5)_2$)
- Nitric Oxide (NO) gas
- Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl Ether, or Toluene)
- Schlenk line and appropriate glassware


- Gas regulator and flow meter for Nitric Oxide

Procedure:

- Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a gas inlet adapter, dissolve **nickelocene** in the chosen anhydrous solvent under an inert atmosphere.
- Introduction of Nitric Oxide: While vigorously stirring the **nickelocene** solution, slowly bubble nitric oxide gas through the solution at a controlled rate. The reaction is exothermic and the color of the solution will change from green to a deep red or brown. The reaction temperature can be maintained at room temperature or gently heated (e.g., to 25-50 °C) to facilitate the reaction.
- Monitoring the Reaction: The progress of the reaction can be monitored by the color change and, if possible, by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the **nickelocene** starting material).
- Work-up: Once the reaction is deemed complete, stop the flow of nitric oxide and purge the flask with an inert gas to remove any excess NO.
- Purification: The solvent is removed from the reaction mixture under reduced pressure. The crude product, a dark red liquid, is then purified by fractional distillation under reduced pressure to yield the pure cyclopentadienyl nickel nitrosyl.

Mandatory Visualization

Experimental Workflow for the Synthesis of Cyclopentadienyl Nickel Nitrosyl

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of cyclopentadienyl nickel nitrosyl from **nickelocene**.

Safety and Handling

Cyclopentadienyl nickel nitrosyl is extremely toxic and should be handled with extreme caution in a certified and properly functioning fume hood.^[1] Personal protective equipment (PPE), including appropriate gloves, lab coat, and safety glasses, is mandatory. All glassware should be thoroughly decontaminated after use. Due to its volatility, storage should be in a tightly sealed container in a well-ventilated and designated area for highly toxic materials. In case of exposure, seek immediate medical attention. Waste should be disposed of according to institutional and national guidelines for hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentadienyl nickel nitrosyl - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Synthesis of Cyclopentadienyl Nickel Nitrosyl from Nickelocene: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250391#synthesis-of-cyclopentadienyl-nickel-nitrosyl-from-nickelocene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com